
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide, also known as PBTZ169, is a novel compound that has been recently developed as an anti-tuberculosis agent. Tuberculosis (TB) is a bacterial infection that affects the lungs and can be fatal if left untreated. The current treatments for TB are often lengthy, expensive, and have significant side effects. PBTZ169 has shown promising results in preclinical studies as a potential alternative to current TB treatments.
作用機序
The exact mechanism of action of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is not fully understood, but it is believed to target multiple pathways involved in the survival and replication of M. tuberculosis. N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to inhibit the activity of an enzyme called DprE1, which is essential for the biosynthesis of mycobacterial cell wall components. N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to disrupt the energy metabolism of M. tuberculosis, leading to the depletion of ATP and other key metabolites.
Biochemical and Physiological Effects:
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to have low toxicity in both in vitro and in vivo studies. In addition to its anti-tuberculosis activity, N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has also been shown to have anti-inflammatory properties. N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo.
実験室実験の利点と制限
One advantage of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide as a research tool is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a valuable tool for studying the mechanisms of drug resistance in TB. However, one limitation of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide. One area of interest is the development of more potent analogs of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide with improved solubility and pharmacokinetic properties. Another area of interest is the use of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide in combination with other anti-TB drugs to improve treatment outcomes. Finally, there is potential for the use of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide in the treatment of other bacterial infections, such as leprosy and Buruli ulcer.
合成法
The synthesis of N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide involves a multi-step process that includes the reaction of 2-mercaptobenzothiazole with 3,5-dichloropyrazole, followed by the reaction of the resulting intermediate with various other reagents. The final product is obtained through a purification process that involves column chromatography.
科学的研究の応用
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models of TB. In vitro studies have shown that N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide has potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacterium that causes TB. In vivo studies in mice have demonstrated that N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide is effective in reducing the bacterial load in the lungs and spleen of infected animals.
特性
IUPAC Name |
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3OS/c16-12(14-11-5-6-13-15-11)10-7-8-3-1-2-4-9(8)17-10/h1-7H,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRACHGMOOQPAHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NC3=CC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-pyrazol-5-yl)-1-benzothiophene-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyridine-2-carboxylic acid](/img/structure/B7587982.png)
![2-Chloro-5-[[2-(methylamino)benzoyl]amino]benzoic acid](/img/structure/B7587988.png)

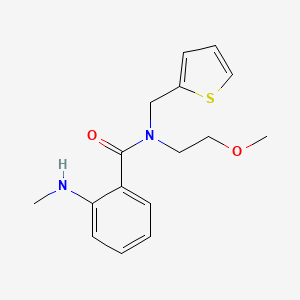
![1-[(2-Chloro-5-nitrophenyl)methyl]-2-ethylimidazole](/img/structure/B7588012.png)
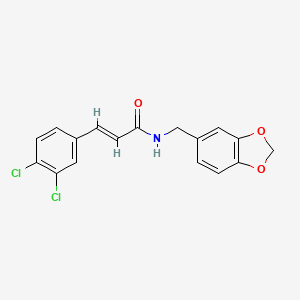
![2-[[(2-Bromophenyl)methyl-methylamino]methyl]furan-3-carboxylic acid](/img/structure/B7588018.png)
![N-[(2-methyl-1,3-thiazol-5-yl)methyl]quinoxalin-2-amine](/img/structure/B7588027.png)

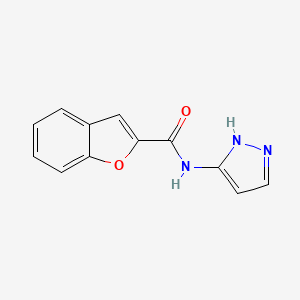
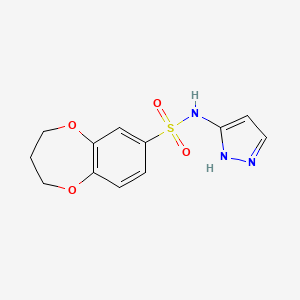
![2-[2-[Methyl(oxolan-2-ylmethyl)amino]ethoxy]benzoic acid](/img/structure/B7588071.png)
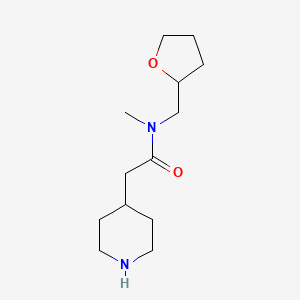
![2-[Ethyl(thiophen-2-ylmethyl)amino]propanoic acid](/img/structure/B7588085.png)